2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of methoxyethoxy and methoxyphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with 2-(2-methoxyethoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of 2-(2-methoxyethoxy)-N-(2-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The methoxy groups may enhance the compound’s ability to penetrate biological membranes, while the acetamide group can form hydrogen bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but lacks the acetamide group.
2-Methoxy-N-(2-methoxyphenyl)acetamide: Similar but lacks the methoxyethoxy group.
N-(2-Methoxyphenyl)acetamide: Similar but lacks both methoxyethoxy groups.
Uniqueness
2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide is unique due to the presence of both methoxyethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62593-53-7 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO4/c1-15-7-8-17-9-12(14)13-10-5-3-4-6-11(10)16-2/h3-6H,7-9H2,1-2H3,(H,13,14) |
InChI Key |
URRKZSGXSFZTGK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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